Ethyl 2-((methoxycarbonyl)amino)acetate
Description
Properties
IUPAC Name |
ethyl 2-(methoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3-11-5(8)4-7-6(9)10-2/h3-4H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYUJLIYAHJNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284207 | |
| Record name | Ethyl N-(methoxycarbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5602-94-8 | |
| Record name | 5602-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-(methoxycarbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches
Ethyl 2-((methoxycarbonyl)amino)acetate can be synthesized by methods that generally involve:
- Esterification of amino acids or amino acid derivatives
- Carbamate formation on amino esters
- Coupling reactions using activated esters or coupling reagents
The key challenge is to introduce the methoxycarbonyl (carbamate) group onto the amino function of ethyl glycinate derivatives without racemization or side reactions.
Preparation via Carbamate Formation on Ethyl Glycinate
One common route involves starting from ethyl glycinate, which is ethyl 2-aminoacetate, followed by carbamoylation using methyl chloroformate or similar reagents to form the methoxycarbonyl amino group.
- Ethyl glycinate is dissolved in an appropriate solvent (e.g., dichloromethane).
- A base such as triethylamine or sodium bicarbonate is added to neutralize the generated acid.
- Methyl chloroformate is added dropwise at low temperature (0–5 °C) to control the reaction rate and avoid side reactions.
- The reaction mixture is stirred until completion, monitored by TLC or HPLC.
- The product, this compound, is isolated by extraction and purified by recrystallization or chromatography.
This method provides good yields (typically above 80%) and high purity, suitable for further synthetic applications.
Coupling Reagent-Mediated Synthesis
Recent advances have introduced the use of coupling reagents to activate carboxylic acids or amino acid derivatives, facilitating the formation of amino esters with carbamate groups.
- A modified Yamaguchi reagent, such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, has been developed to efficiently synthesize esters and amides with suppressed racemization.
- The reagent is prepared by reacting oxyma with 2,4,6-trichlorobenzoyl chloride in the presence of a base like DIPEA at 0 °C, followed by purification.
- For esterification, the reagent is mixed with the carboxylic acid, DMAP, and DIPEA, then the alcohol (e.g., ethanol) is added, and the reaction proceeds at room temperature.
- This method allows for rapid and mild synthesis of ethyl esters with high yields (up to 94%) and minimal side reactions.
While this approach is more commonly applied to complex peptide synthesis, it can be adapted for the preparation of this compound by selecting appropriate substrates and conditions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbamate formation on ethyl glycinate | Ethyl glycinate, methyl chloroformate, base, DCM, 0–5 °C | 80–90 | Simple, high purity, scalable | Requires careful temperature control |
| Coupling reagent-mediated synthesis | Modified Yamaguchi reagent, DMAP, DIPEA, DCM, RT | Up to 94 | Mild conditions, racemization suppression | More complex reagent preparation |
| Alkylation and reduction (related compound) | 4-nitrophenol, ethyl bromoacetate, NH4Cl/Fe, EtOH/H2O reflux | ~62 | Avoids hydrogen gas, simple setup | Moderate yield, longer reaction time |
| Wittig reaction-based (related compound) | Ethyl acetate triphenylphosphonium ylide, cyclohexanedione, toluene, 60–120 °C | ~80 | Mild conditions, good industrial potential | Specific to cyclic derivatives |
Research Findings and Mechanistic Insights
- Carbamate formation proceeds via nucleophilic attack of the amino group on the electrophilic methyl chloroformate, forming the methoxycarbonyl carbamate moiety. The base scavenges the released HCl to drive the reaction forward.
- The modified Yamaguchi reagent activates carboxylic acids by forming mixed anhydrides, which then react with nucleophiles such as alcohols or amines to form esters or amides without racemization, crucial for peptide synthesis.
- Reduction of nitro groups to amines using ammonium chloride and iron powder is a mild and cost-effective alternative to catalytic hydrogenation, avoiding the use of pressurized hydrogen gas.
- Wittig reactions allow for the formation of carbon-carbon double bonds and subsequent transformations to amino esters, though this is more specialized.
Scientific Research Applications
Ethyl 2-((methoxycarbonyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the preparation of biologically active molecules and enzyme inhibitors.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-((methoxycarbonyl)amino)acetate involves its ability to participate in various chemical reactions due to the presence of functional groups such as the ester and carbamate. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Key Compounds:
Ethyl 2-((ethoxycarbonyl)amino)acetate (CAS: 999-30-4) Molecular formula: C₇H₁₃NO₄ Molecular weight: 175.18 g/mol Difference: Substitution of methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) in the carbamate group. This increases hydrophobicity and may alter hydrolysis kinetics .
Methyl 2-phenylacetoacetate (CAS: 16648-44-5) Molecular formula: C₁₁H₁₂O₃ Molecular weight: 192.21 g/mol Difference: Replacement of the methoxycarbonylamino group with a phenyl-acetyl moiety. This aromatic substitution enhances stability and is commonly used as a reference standard in forensic analysis of amphetamine precursors .
Ethyl 2-amino-2-cyanoacetate Molecular formula: C₅H₈N₂O₂ Molecular weight: 128.13 g/mol Difference: Substitution of the methoxycarbonylamino group with a cyano (-CN) and amino (-NH₂) group. The cyano group increases electrophilicity, making this compound reactive in cyclization and peptide synthesis .
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate (CAS: 1543987-22-9) Molecular formula: C₁₈H₂₂NO₅ Molecular weight: 332.37 g/mol Difference: Incorporation of a benzyloxycarbonyl (Cbz) protecting group and a 4-oxocyclohexyl substituent. The bulky Cbz group enhances steric hindrance, making it suitable for selective deprotection in peptide synthesis .
Physicochemical Properties
| Compound | CAS | Molecular Weight (g/mol) | Purity | Key Functional Groups | Stability/Storage |
|---|---|---|---|---|---|
| Ethyl 2-((methoxycarbonyl)amino)acetate | 5602-94-8 | 161.16 | ≥95–97% | Methoxycarbonylamino, ester | Not specified; standard lab |
| Ethyl 2-((ethoxycarbonyl)amino)acetate | 999-30-4 | 175.18 | Not given | Ethoxycarbonylamino, ester | Not specified |
| Methyl 2-phenylacetoacetate | 16648-44-5 | 192.21 | ≥98% | Phenyl, acetyl, ester | Stable at -20°C for ≥5 years |
| Ethyl 2-amino-2-cyanoacetate | Not provided | 128.13 | Not given | Cyano, amino, ester | Not specified |
- Solubility Trends: The methoxy and ethoxy variants are likely polar due to the carbamate group, favoring solubility in organic solvents like ethyl acetate. Methyl 2-phenylacetoacetate’s aromaticity reduces water solubility, enhancing compatibility with non-polar matrices .
- Reactivity: The cyano group in Ethyl 2-amino-2-cyanoacetate facilitates nucleophilic additions, whereas the carbamate group in the target compound supports urea/thiourea formation .
Biological Activity
Ethyl 2-((methoxycarbonyl)amino)acetate, a compound with the molecular formula C₆H₁₁NO₄, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including cytotoxicity, antibacterial effects, and its role as a precursor in drug synthesis.
Chemical Structure and Properties
This compound features an ethyl acetate backbone with a methoxycarbonyl and amino functional group. This structural configuration allows it to participate in various chemical reactions and biological interactions.
Cytotoxic Activity
Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have reported IC50 values of 13.5 µg/mL against HCT-116 (colon cancer) and 25.3 µg/mL against HEP-2 (laryngeal cancer) cell lines. These values indicate a moderate level of effectiveness compared to standard chemotherapeutic agents like vinblastine, which showed lower IC50 values of 2.34 µg/mL and 6.61 µg/mL for the same cell lines, respectively .
| Cell Line | IC50 (µg/mL) | Control (Vinblastine) IC50 (µg/mL) |
|---|---|---|
| HCT-116 | 13.5 | 2.34 |
| HEP-2 | 25.3 | 6.61 |
Antibacterial Activity
In addition to its cytotoxic properties, this compound has shown promising antibacterial activity. It was tested against several bacterial strains, demonstrating effective inhibition of growth:
- Staphylococcus aureus : MIC of 62.5 µg/mL
- Escherichia coli : MIC of 250 µg/mL
- Pseudomonas aeruginosa : MIC of 500 µg/mL
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its cytotoxicity may be linked to the disruption of cellular processes through interference with DNA synthesis or induction of apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the potential applications of this compound in drug synthesis and development:
- Synthesis of Amino Acid Derivatives : The compound has been utilized as a building block in synthesizing amino acid-derived thiazole compounds, which have shown various biological activities including antimicrobial properties .
- Dual Inhibitors Development : It has been investigated for its role in creating dual inhibitors targeting bacterial topoisomerases, showcasing its versatility as a lead compound in antibiotic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
